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Compound of Interest

Compound Name: 2-Ethylpiperidine-2-carboxylic acid

CAS No.: 1227465-64-6

Cat. No.: B166870

Get Quote

Executive Summary & Structural Classification
2-Ethylpipecolic acid (2-ethyl-piperidine-2-carboxylic acid) represents a specific subclass of

non-proteinogenic amino acids. Unlike standard pipecolic acid (a proline homologue), the

introduction of an ethyl group at the

-carbon (C2 position) creates a quaternary stereocenter.

This structural modification is critical for two distinct medicinal chemistry applications:

Conformational Locking (Peptidomimetics): The

-ethyl group severely restricts rotation around the N-C

(

) and C

-CO (

) bonds, stabilizing specific secondary structures (e.g.,
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-turns or

-helices) and preventing proteolysis.

Local Anesthetic Analogs: While traditional anesthetics like Ropivacaine are N-alkylated (1-

propyl), derivatives modified at the C2 position modulate the lipophilicity and steric blockade

of the voltage-gated sodium channel (Na

) pore.

Note on Nomenclature:

-Ethyl (C2-Ethyl): 2-ethyl-2-piperidinecarboxylic acid. (Primary focus of this guide due to
synthetic complexity and high value in drug design).

N-Ethyl (N1-Ethyl): 1-ethyl-2-piperidinecarboxylic acid. (Discussed as a comparative

baseline for local anesthetic potency).

Structure-Activity Relationship (SAR) Analysis
The SAR of 2-ethylpipecolic acid derivatives is governed by steric bulk, stereochemistry, and

lipophilicity.

The Quaternary Center ( -Substitution)
The defining feature of 2-ethyl derivatives is the replacement of the

-proton with an ethyl group.

Mechanism of Action (Conformational Constraint):

/

Restriction: The bulky ethyl group forces the piperidine ring into a specific chair
conformation (usually with the carboxylate axial to avoid A(1,3) strain with the N-
substituent).

Proteolytic Stability: The absence of an
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-proton renders the amide bond highly resistant to enzymatic hydrolysis by proteases,
extending the half-life of peptide drugs.

Impact: In HCV NS5A inhibitors or FKBP12 ligands, replacing proline/pipecolic acid with 2-

ethylpipecolic acid can increase potency by 10-100x by "pre-organizing" the bioactive

conformation.

N-Substituent Effects (Lipophilicity & pKa)
For derivatives acting as ion channel blockers (local anesthetics), the N-substituent is the

primary driver of potency.

N-Substituent LogP (Est.) Relative Potency Toxicity Profile

Methyl (Mepivacaine) 1.95 Low Low

Ethyl (N-Ethyl analog) 2.40 Moderate Low-Moderate

Propyl (Ropivacaine) 2.90 High Moderate (Optimized)

Butyl (Bupivacaine) 3.40 Very High High (Cardiotoxic)

The "Goldilocks" Zone: The N-ethyl derivative often falls short of the hydrophobicity required

for optimal nerve sheath penetration compared to the propyl (Ropivacaine) or butyl

(Bupivacaine) analogs. However, it serves as a critical intermediate for tuning solubility in

complex multi-ring scaffolds.

Stereochemistry (Chiral Switch)
(S)-Enantiomer: Generally preferred. In local anesthetics, the (S)-enantiomer (e.g.,

Levobupivacaine) exhibits reduced affinity for cardiac Na

1.5 channels compared to the (R)-enantiomer, lowering the risk of fatal arrhythmia.

Synthesis Implication: Protocols must be enantioselective (e.g., using Seebach’s SRS

method) rather than racemic.

Visualization: SAR & Mechanism Pathways
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Diagram 1: SAR Decision Tree for Pipecolic Acid
Derivatives
This diagram illustrates how structural modifications at the C2 and N1 positions dictate the

therapeutic application.
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Caption: SAR decision matrix differentiating N-alkylated anesthetic pathways from C2-alkylated

peptidomimetic pathways.

Experimental Protocols
Synthesis of (S)-2-Ethylpipecolic Acid
Method: Self-Regeneration of Stereocenters (SRS) via Seebach’s Oxazolidinone. Objective: To

synthesize the quaternary amino acid with high enantiopurity (>98% ee).

Reagents:

L-Pipecolic acid[1]

Pivalaldehyde

LDA (Lithium diisopropylamide)
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Ethyl Iodide (EtI)

HCl/H₂O

Protocol:

Acetalization: Reflux L-pipecolic acid with pivalaldehyde in pentane using a Dean-Stark trap

to form the cis-bicyclic oxazolidinone. (This locks the conformation and protects the N and

O).

Enolization: Cool the oxazolidinone solution to -78°C in THF. Add LDA (1.1 eq) dropwise. Stir

for 30 mins to generate the lithium enolate.

Alkylation: Add Ethyl Iodide (1.2 eq) slowly. The bulky tert-butyl group on the acetal directs

the electrophile to the face opposite the auxiliary, ensuring retention of configuration relative

to the original center (after hydrolysis).

Hydrolysis: Treat the alkylated intermediate with 6N HCl under reflux for 4 hours to cleave

the pivalaldehyde auxiliary.

Purification: Use ion-exchange chromatography (Dowex 50W) to isolate (S)-2-ethylpipecolic

acid.

Biological Evaluation: Voltage-Gated Sodium Channel
Blockade
Method: Whole-Cell Patch Clamp Electrophysiology. Objective: Determine IC50 of the

derivative on Na

1.7 or Na

1.5 channels.

Workflow:

Cell Line: HEK293 cells stably expressing hNa

1.7.
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Solution:

Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES.

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂.

Protocol:

Hold membrane potential at -100 mV.

Depolarize to 0 mV for 20ms at 0.1 Hz.

Perfuse 2-ethylpipecolic acid derivative (1 nM – 100 μM).

Analysis: Measure peak current inhibition. Calculate IC50 using the Hill equation.

Synthesis Workflow Visualization
Diagram 2: Seebach SRS Synthesis Pathway
This diagram details the "Self-Regeneration of Stereocenters" method required to install the

ethyl group at the difficult quaternary position.
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Caption: Step-by-step synthesis of quaternary 2-ethylpipecolic acid via Seebach's SRS

method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship (SAR)
of 2-Ethylpipecolic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166870/docs#technical-guide-structure-activity-
relationship-sar-of-2-ethylpipecolic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b166870?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6478119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6478119/
https://www.benchchem.com/product/b166870/docs#technical-guide-structure-activity-relationship-sar-of-2-ethylpipecolic-acid-derivatives
https://www.benchchem.com/product/b166870/docs#technical-guide-structure-activity-relationship-sar-of-2-ethylpipecolic-acid-derivatives
https://www.benchchem.com/product/b166870/docs#technical-guide-structure-activity-relationship-sar-of-2-ethylpipecolic-acid-derivatives
https://www.benchchem.com/product/b166870/docs#technical-guide-structure-activity-relationship-sar-of-2-ethylpipecolic-acid-derivatives
https://www.benchchem.com/product/b166870?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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